molecular formula C9H16O3 B8759149 1-(Diethoxymethyl)cyclopropane-1-carbaldehyde CAS No. 400709-86-6

1-(Diethoxymethyl)cyclopropane-1-carbaldehyde

Cat. No.: B8759149
CAS No.: 400709-86-6
M. Wt: 172.22 g/mol
InChI Key: CVLMGHODGDCARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethoxymethyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

400709-86-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(diethoxymethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-3-11-8(12-4-2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3

InChI Key

CVLMGHODGDCARO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1(CC1)C=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In toluene (260 ml) was dissolved 1,1-cyclopropane dicarboaldehyde (30 g, 306 mmol). The resulting solution was stirred at 20° C. To the reaction mixture was added dropwise a solution of p-toluenesulfonate monohydrate (153 mg, 0.77 mml) in toluene (10 ml) and the mixture was cooled to the internal temperature of 5° C. or less. A solution of ethyl orthoformate (49.7 g, 335 mmol) in toluene (30 ml) was gradually added dropwise. After completion of the dropwise addition, the mixture was stirred continuously for 1 hour over an ice bath. At the internal temperature elevated to 25° C., stirring was conducted for further 1 hour. After completion of the reaction was confirmed, the internal temperature was adjusted to 15° C., at which 2 mol/l-NaOH (3.75 ml) was added, followed by stirring for 1 hour. Water (50 ml) was added and the mixture was separated and extracted. Toluene was then evaporated under reduced pressure, whereby a colorless oil (55.8 g, stoichiometric) was obtained. Concerning a ratio of the monoacetal compound and the diacetal compound, that of the monoacetal compound was found to be 95% or greater. The instrumental analysis data were similar to those described in Example 1.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
ethyl orthoformate
Quantity
49.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
monoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
30 g
Type
reactant
Reaction Step Eight
Quantity
260 mL
Type
solvent
Reaction Step Eight

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